

# o-Aminoazotoluene (CAS 97-56-3): A Comprehensive Technical Guide

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Compound of Interest		
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## **Abstract**

**o-Aminoazotoluene** (CAS 97-56-3), also known as 2-methyl-4-[(2-methylphenyl)diazenyl]aniline, is a synthetic azo dye with significant historical and ongoing relevance in the fields of chemical carcinogenesis and toxicology. Classified as "reasonably anticipated to be a human carcinogen," its study has provided fundamental insights into the mechanisms of action of aromatic amines. This technical guide provides an in-depth overview of **o-Aminoazotoluene**, consolidating its chemical and physical properties, synthesis and purification methods, metabolic activation, mechanisms of toxicity, and detailed experimental protocols for its study. The information is intended to serve as a critical resource for researchers in toxicology, oncology, and drug development.

## **Chemical and Physical Properties**

**o-Aminoazotoluene** is a reddish-brown to golden crystalline solid.[1][2] It is practically insoluble in water but soluble in various organic solvents, including ethanol, ether, and chloroform.[1][2]

## Table 1: Physicochemical Properties of o-Aminoazotoluene



Property	Value	Reference(s)
CAS Number	97-56-3	[2]
Molecular Formula	C14H15N3	[2]
Molecular Weight	225.29 g/mol	[2]
Appearance	Reddish-brown to golden crystals/powder	[1][2]
Melting Point	101-102 °C	[2]
Boiling Point	356.8°C (estimated)	[2]
Density	1.1303 g/cm³ (estimated)	[3]
Vapor Pressure	7.5 x 10 <sup>-7</sup> mm Hg at 25°C (extrapolated)	[4]
Water Solubility	7 mg/L at 37°C	[2]
рКа	3.01 ± 0.10 (Predicted)	[3]
λтах	491 nm	[3]
Log Kow	3.92 (estimated)	[4]

Table 2: Synonyms for o-Aminoazotoluene

Synonym		
C.I. Solvent Yellow 3		
4'-Amino-2,3'-dimethylazobenzene		
Fast Garnet GBC Base		
2-Methyl-4-[(2-methylphenyl)azo]aniline		
4-(o-Tolylazo)-o-toluidine		
Oil Yellow 21		

(References:[4])



# Synthesis and Purification Synthesis Protocol: Diazotization of o-Toluidine

The synthesis of **o-Aminoazotoluene** is typically achieved through the diazotization of o-toluidine followed by an azo coupling reaction. While a specific detailed protocol for **o-Aminoazotoluene** is not readily available in the searched literature, a general procedure based on the synthesis of similar azo compounds is as follows. A detailed, analogous procedure for the synthesis of 2-amino-3-nitrotoluene from o-toluidine provides a relevant framework.[5]

#### Materials:

- o-Toluidine
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrochloric acid (HCI)
- Ice
- Sodium hydroxide (NaOH) solution

#### Procedure:

- Prepare a solution of o-toluidine in an appropriate amount of hydrochloric acid and water.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite to the o-toluidine solution while maintaining the temperature below 5°C. This forms the diazonium salt.
- In a separate vessel, prepare a solution of o-toluidine.
- Slowly add the diazonium salt solution to the o-toluidine solution. An azo coupling reaction will occur.
- The reaction mixture is then typically heated to facilitate the rearrangement of the diazoamino intermediate to the final aminoazotoluene product.[6]



- The o-Aminoazotoluene product can be precipitated by neutralizing the solution with a base, such as sodium hydroxide.
- The crude product is then collected by filtration, washed with water, and dried.

## **Purification Protocol: Recrystallization**

Purification of the crude **o-Aminoazotoluene** is commonly performed by recrystallization.[7]

#### Materials:

- Crude o-Aminoazotoluene
- Ethanol or Benzene
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel)

#### Procedure:

- Place the crude **o-Aminoazotoluene** in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
- Gently heat the mixture to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[8]
- Allow the solution to cool slowly to room temperature. Crystal formation should occur.[8]
- Further cooling in an ice bath can maximize the yield of crystals.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals, for example, in a vacuum oven at a temperature below the melting point.



## **Toxicological Profile**

**o-Aminoazotoluene** is recognized for its carcinogenic properties and is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). [9] It has been shown to induce tumors in various animal models, including mice, rats, hamsters, and dogs.[9] The primary target organs for carcinogenesis are the liver, urinary bladder, and lungs.[9]

Table 3: Acute Toxicity Data for o-Aminoazotoluene

Species	Route	LD50	Reference(s)
Mouse	Oral	800 mg/kg	[10]
Rat	Oral	100 mg/kg	[10]
Dog	Oral	300 mg/kg	[3]

## **Metabolism and Metabolic Activation**

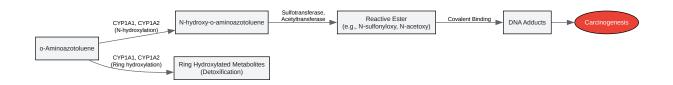
The carcinogenicity of **o-Aminoazotoluene** is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11]

The key steps in the metabolic activation of **o-Aminoazotoluene** are:

- N-hydroxylation: The amino group is hydroxylated by CYP1A1 and CYP1A2 to form N-hydroxy-o-aminoazotoluene. This is a critical step in the activation pathway.
- Esterification: The N-hydroxy metabolite can be further activated by esterification (e.g., sulfation or acetylation) to form highly reactive electrophilic esters.
- DNA Adduct Formation: These reactive esters can then covalently bind to nucleophilic sites
  on DNA bases, primarily guanine, to form DNA adducts. These adducts can lead to
  mutations if not repaired, initiating the process of carcinogenesis.

Ring hydroxylation is generally considered a detoxification pathway, leading to the formation of less mutagenic metabolites.[1]





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Metabolic activation of o-Aminoazotoluene.

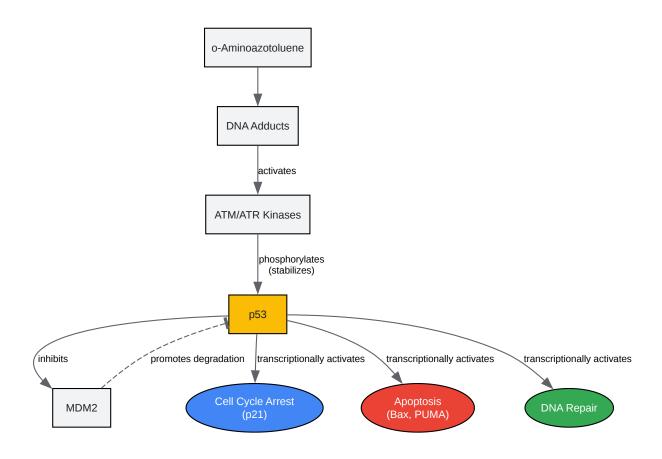
# Signaling Pathways in o-Aminoazotoluene-Induced Carcinogenesis

While the exact signaling pathways disrupted by **o-Aminoazotoluene** are still under investigation, evidence points to the involvement of key pathways in cancer development.

## p53 Signaling Pathway

Studies have shown that **o-Aminoazotoluene** induces the stabilization and transcriptional activation of the p53 tumor suppressor protein.[12] p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest, apoptosis, or senescence. Its activation by **o-Aminoazotoluene** is likely a response to the formation of DNA adducts.





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Activation of the p53 pathway by **o-Aminoazotoluene**.

# Potential Involvement of Wnt/β-catenin and PI3K/Akt Signaling Pathways

The Wnt/β-catenin and PI3K/Akt signaling pathways are fundamental in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. While direct experimental evidence linking **o-Aminoazotoluene** to these pathways is currently limited, their known roles in hepatocarcinogenesis make them plausible targets for future investigation.

Wnt/β-catenin Pathway: Aberrant activation of this pathway, often through mutations in β-catenin or its regulatory proteins like APC, leads to the accumulation of β-catenin in the nucleus, where it drives the expression of pro-proliferative genes.[13]



PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Its
constitutive activation, often due to mutations in PI3K or loss of the tumor suppressor PTEN,
promotes cell proliferation and inhibits apoptosis.[14]

Further research is warranted to elucidate the potential role of these pathways in **o- Aminoazotoluene**-mediated carcinogenesis.

# Experimental Protocols Hepatocarcinogenesis Study in Rats

This protocol is a general guideline for inducing hepatocellular carcinoma in rats using a chemical carcinogen like **o-Aminoazotoluene**, based on established models.[15][16]

#### Animals:

Male Sprague-Dawley or Wistar rats (6-8 weeks old).

#### Materials:

- o-Aminoazotoluene
- · Corn oil (vehicle)
- Gavage needles
- Standard laboratory animal housing and diet

### Procedure:

- Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
- Dosing Preparation: Prepare a suspension of o-Aminoazotoluene in corn oil at the desired concentration.
- Administration: Administer o-Aminoazotoluene via oral gavage at a specified dose and frequency (e.g., weekly or bi-weekly) for a predetermined duration (e.g., 16-20 weeks). A control group should receive the vehicle (corn oil) only.

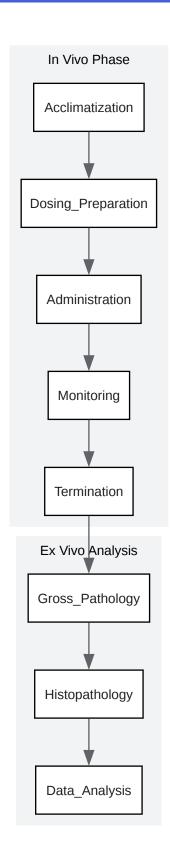
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- Monitoring: Monitor the animals regularly for clinical signs of toxicity, and record body weights weekly.
- Termination and Sample Collection: At the end of the study period, euthanize the animals. Perform a gross pathological examination of the liver and other organs.
- Histopathology: Collect liver tissue samples and fix them in 10% neutral buffered formalin. Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) for microscopic examination of neoplastic lesions.





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Workflow for a hepatocarcinogenesis study.



## Detection of DNA Adducts by 32P-Postlabeling

The <sup>32</sup>P-postlabeling assay is a highly sensitive method for detecting DNA adducts.[17][18]

#### Materials:

- DNA sample isolated from tissues of o-Aminoazotoluene-treated animals
- Micrococcal nuclease and spleen phosphodiesterase
- Nuclease P1
- T4 polynucleotide kinase
- [y-32P]ATP
- Thin-layer chromatography (TLC) plates
- Phosphorimager or autoradiography film

#### Procedure:

- DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
- Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1,
   which dephosphorylates normal nucleotides but not the bulky adducts.
- Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with <sup>32</sup>P by incubating with [y-<sup>32</sup>P]ATP and T4 polynucleotide kinase.
- Chromatographic Separation: Separate the <sup>32</sup>P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
- Detection and Quantification: Detect the adducts by autoradiography or phosphorimaging and quantify the level of radioactivity to determine the adduct levels.

## **Detection of DNA Adducts by Mass Spectrometry**



Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and structural information for DNA adduct analysis.[19][20]

#### Materials:

- DNA sample
- Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
- LC-MS/MS system

### Procedure:

- DNA Digestion: Digest the DNA to individual nucleosides.
- Chromatographic Separation: Separate the nucleosides using reverse-phase liquid chromatography.
- Mass Spectrometric Detection: Introduce the separated nucleosides into the mass spectrometer.
- Adduct Identification and Quantification: Identify the o-Aminoazotoluene-DNA adducts based on their specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
   Quantify the adducts using stable isotope-labeled internal standards.

## Safety and Handling

**o-Aminoazotoluene** is a hazardous substance and should be handled with extreme caution.[7] It is a suspected carcinogen and may cause an allergic skin reaction.[7]

#### Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Safety glasses or goggles.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. For handling powders, a respirator with a particulate filter may be necessary.



Lab Coat: A lab coat should be worn to protect from skin contact.

### Handling and Storage:

- Avoid creating dust.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents.

### Disposal:

 Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

## Conclusion

**o-Aminoazotoluene** remains a significant compound for research into the mechanisms of chemical carcinogenesis. Its well-established carcinogenicity in animal models, coupled with a growing understanding of its metabolic activation and interaction with key cellular pathways like p53, provides a valuable model for studying cancer initiation and progression. This guide has provided a comprehensive overview of the technical information necessary for the safe and effective study of this compound. Further research into the specific signaling pathways dysregulated by **o-Aminoazotoluene** will undoubtedly yield further insights into the complex process of carcinogenesis and may inform the development of novel preventative and therapeutic strategies.

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